molecular formula C10H15FN4 B2558333 1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane CAS No. 2327212-35-9

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane

Cat. No. B2558333
M. Wt: 210.256
InChI Key: MZTGGEKWCMXTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Fluoropyrimidin-2-yl)ethanol” is a compound that has a molecular weight of 142.13 . It is in liquid form .


Synthesis Analysis

The synthesis of a similar compound, “(S)-1-(5-fluoropyrimidin-2-yl)-ethanamine”, has been reported . The (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) was covalently immobilized and used in the synthesis . The immobilized Vf-ATA was used in a packed-bed reactor to set up a continuous flow biotransformation .


Molecular Structure Analysis

The InChI code for “1-(5-Fluoropyrimidin-2-yl)ethanol” is 1S/C6H7FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3 .


Chemical Reactions Analysis

The synthesis of “(S)-1-(5-fluoropyrimidin-2-yl)-ethanamine” involves the use of the enzyme amine transaminase from Vibrio fluvialis (Vf-ATA) . The reaction was carried out in a packed-bed reactor for continuous flow biotransformation .


Physical And Chemical Properties Analysis

“1-(5-Fluoropyrimidin-2-yl)ethanol” is a liquid at room temperature . It is stored at temperatures between 2-8°C .

Safety And Hazards

The safety information for “1-(5-Fluoropyrimidin-2-yl)ethanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4/c1-14-3-2-4-15(6-5-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTGGEKWCMXTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyrimidin-2-yl)-4-methyl-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.